molecular formula C15H12O3 B188082 2,5-Difurfurylidenecyclopentanone CAS No. 1026-78-4

2,5-Difurfurylidenecyclopentanone

Cat. No. B188082
CAS RN: 1026-78-4
M. Wt: 240.25 g/mol
InChI Key: UIVKNNAQRINTRE-WGDLNXRISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difurfurylidenecyclopentanone (DFCP) is a natural compound that belongs to the family of furanocyclopentenones. It has been isolated from various plants and has been found to possess several biological activities. DFCP has been reported to exhibit anti-inflammatory, antioxidant, antitumor, and antiviral activities.

Mechanism Of Action

The mechanism of action of 2,5-Difurfurylidenecyclopentanone is not fully understood. However, it has been suggested that 2,5-Difurfurylidenecyclopentanone exerts its biological activities by modulating various signaling pathways. For example, 2,5-Difurfurylidenecyclopentanone has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 2,5-Difurfurylidenecyclopentanone has also been reported to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense.

Biochemical And Physiological Effects

2,5-Difurfurylidenecyclopentanone has been found to possess several biochemical and physiological effects. It has been reported to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins. 2,5-Difurfurylidenecyclopentanone has also been found to increase the activity of SOD, CAT, and GPx, which are antioxidant enzymes. Moreover, 2,5-Difurfurylidenecyclopentanone has been reported to induce apoptosis by activating caspase-3 and caspase-9.

Advantages And Limitations For Lab Experiments

2,5-Difurfurylidenecyclopentanone has several advantages for lab experiments. It is a natural compound that can be easily synthesized from furfural and cyclopentanone. 2,5-Difurfurylidenecyclopentanone has been found to possess several biological activities, which make it a potential candidate for drug development. However, there are also some limitations associated with 2,5-Difurfurylidenecyclopentanone. It has low solubility in water, which makes it difficult to administer in vivo. Moreover, the mechanism of action of 2,5-Difurfurylidenecyclopentanone is not fully understood, which makes it difficult to optimize its biological activities.

Future Directions

There are several future directions for the research on 2,5-Difurfurylidenecyclopentanone. First, the mechanism of action of 2,5-Difurfurylidenecyclopentanone needs to be fully elucidated. Second, the pharmacokinetics and pharmacodynamics of 2,5-Difurfurylidenecyclopentanone need to be studied in detail. Third, the potential of 2,5-Difurfurylidenecyclopentanone as a drug candidate needs to be explored further. Fourth, the synthesis method of 2,5-Difurfurylidenecyclopentanone needs to be optimized to improve the yield and purity. Finally, the in vivo efficacy of 2,5-Difurfurylidenecyclopentanone needs to be evaluated in animal models of inflammation, cancer, and viral infections.
Conclusion
In conclusion, 2,5-Difurfurylidenecyclopentanone is a natural compound that possesses several biological activities. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antiviral activities. 2,5-Difurfurylidenecyclopentanone can be synthesized from furfural and cyclopentanone in the presence of a catalyst. The mechanism of action of 2,5-Difurfurylidenecyclopentanone is not fully understood, but it is believed to modulate various signaling pathways. 2,5-Difurfurylidenecyclopentanone has several advantages for lab experiments, but there are also some limitations associated with it. Finally, there are several future directions for the research on 2,5-Difurfurylidenecyclopentanone, which include elucidating its mechanism of action, studying its pharmacokinetics and pharmacodynamics, exploring its potential as a drug candidate, optimizing its synthesis method, and evaluating its in vivo efficacy.

Synthesis Methods

2,5-Difurfurylidenecyclopentanone can be synthesized from furfural and cyclopentanone in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to give 2,5-Difurfurylidenecyclopentanone. The yield of 2,5-Difurfurylidenecyclopentanone can be improved by optimizing the reaction conditions such as temperature, time, and catalyst concentration.

Scientific Research Applications

2,5-Difurfurylidenecyclopentanone has been extensively studied for its biological activities. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2,5-Difurfurylidenecyclopentanone has also been reported to exhibit antioxidant activity by scavenging free radicals and preventing lipid peroxidation. In addition, 2,5-Difurfurylidenecyclopentanone has been found to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation. Moreover, 2,5-Difurfurylidenecyclopentanone has been reported to exhibit antiviral activity against herpes simplex virus type 1 and 2.

properties

CAS RN

1026-78-4

Product Name

2,5-Difurfurylidenecyclopentanone

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

(2E,5E)-2,5-bis(furan-2-ylmethylidene)cyclopentan-1-one

InChI

InChI=1S/C15H12O3/c16-15-11(9-13-3-1-7-17-13)5-6-12(15)10-14-4-2-8-18-14/h1-4,7-10H,5-6H2/b11-9+,12-10+

InChI Key

UIVKNNAQRINTRE-WGDLNXRISA-N

Isomeric SMILES

C1/C(=C\C2=CC=CO2)/C(=O)/C(=C/C3=CC=CO3)/C1

SMILES

C1CC(=CC2=CC=CO2)C(=O)C1=CC3=CC=CO3

Canonical SMILES

C1CC(=CC2=CC=CO2)C(=O)C1=CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.